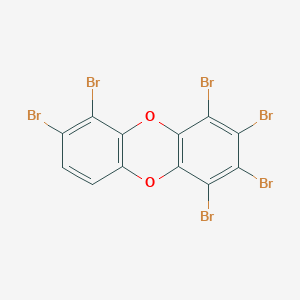

1,2,3,4,6,7-Hexabromo-dibenzo-dioxin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6,7-hexabromodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Br6O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDHYIJHBJEYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Br6O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70908428 | |

| Record name | 1,2,3,4,6,7-Hexabromooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

657.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103456-42-4 | |

| Record name | 1,2,3,4,6,7-Hexabromooxanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70908428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Analytical Methodologies for the Quantitative and Qualitative Characterization of 1,2,3,4,6,7 Hexabromo Dibenzo Dioxin and Polybrominated Dibenzo P Dioxins

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC/HRMS) for PBDD/F Analysis

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is the gold standard for the analysis of PBDD/Fs. nih.govwaters.com This technique offers the high sensitivity and selectivity necessary for detecting these compounds at the low levels at which they typically occur in the environment. waters.com The high resolving power of the mass spectrometer, typically greater than 10,000, allows for the differentiation of PBDD/F congeners from other co-eluting compounds with similar mass-to-charge ratios. nih.gov The gas chromatograph separates the different PBDD/F congeners based on their boiling points and polarity before they enter the mass spectrometer for detection and quantification. nih.gov

Recent advancements in mass spectrometry, such as the Orbitrap GC mass spectrometer, provide even greater mass resolution and sub-ppm mass accuracy, offering an alternative to traditional magnetic sector instruments while still meeting strict regulatory compliance criteria. thermofisher.com For instance, the analysis of octachlorodibenzo-p-dioxin (B131699) (OCDD) requires a mass resolution of approximately 23,000 to comply with EPA Method 1613, a benchmark that modern Orbitrap systems can readily exceed. thermofisher.com Furthermore, tandem mass spectrometry (MS/MS) techniques, such as those using a hybrid tandem mass spectrometer, can offer enhanced selectivity by monitoring specific fragmentation reactions, which can be particularly useful for characterizing complex samples where interferences are a significant issue. nih.gov

Isotope Dilution Techniques for Enhanced Quantification

Isotope dilution is a powerful technique used to improve the accuracy and precision of quantitative analysis for PBDD/Fs. nih.gov This method involves spiking the sample with a known amount of an isotopically labeled analogue of the target analyte before sample preparation and analysis. nih.gov For PBDD/F analysis, 13C-labeled internal standards are commonly used. nih.gov

The fundamental principle of isotope dilution is that the labeled standard behaves identically to the native analyte throughout the extraction, cleanup, and analysis processes. nih.govnih.gov Any losses of the analyte during these steps will be mirrored by losses of the labeled standard. By measuring the ratio of the native analyte to the labeled standard in the final extract, the initial concentration of the analyte in the sample can be accurately determined, compensating for variations in recovery and instrumental response. nih.gov This approach is recognized as a reference method for internal standardization in mass spectrometry-based analyses. nih.gov

Optimized Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The analysis of 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin and other PBDD/Fs in complex environmental and biological samples requires robust and efficient sample preparation and extraction protocols. The choice of method depends on the sample matrix, the target analytes' physicochemical properties, and their expected concentration levels. researchgate.net

Commonly used extraction techniques for solid samples like soil, sediment, and tissues include Soxhlet extraction, pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE). nih.govresearchgate.net For liquid samples, liquid-liquid extraction (LLE) is often employed. nih.gov Recent trends focus on miniaturized and more environmentally friendly techniques that reduce solvent consumption and extraction time, such as matrix solid-phase dispersion (MSPD) and dispersive liquid-liquid microextraction (DLLME). researchgate.netnih.gov

Following extraction, the crude extract typically contains a high concentration of lipids and other co-extracted interfering compounds that must be removed before instrumental analysis. researchgate.net This is often achieved through a multi-step cleanup process that may include techniques like gel permeation chromatography (GPC) and column chromatography using adsorbents such as silica (B1680970) gel, alumina, and florisil (B1214189). nih.gov For example, a multi-layer silica gel column can be prepared with layers of neutral, basic, and acidic silica to effectively remove different types of interferences. nih.gov

Efficient Separation of PBDD/Fs from Co-Contaminants (e.g., PBDEs)

A significant challenge in the analysis of PBDD/Fs is their potential co-occurrence with other brominated flame retardants, particularly polybrominated diphenyl ethers (PBDEs). researchgate.net PBDEs can interfere with the accurate quantification of PBDD/Fs, and some PBDEs can even be converted to PBDD/Fs under certain thermal conditions, such as those that can occur in the injection port of a gas chromatograph. researchgate.netaaqr.org

Therefore, efficient separation of PBDD/Fs from PBDEs during the sample cleanup process is crucial. researchgate.net This is often accomplished using multi-column chromatography systems. For instance, a combination of silica gel and florisil columns can be employed to separate these two classes of compounds. nih.gov The choice of elution solvents and their polarities is optimized to selectively elute the PBDD/Fs while retaining the PBDEs on the column, or vice versa. researchgate.net

Method Validation, Quality Assurance, and Quality Control (QA/QC) in PBDD/F Determination

To ensure the reliability and accuracy of PBDD/F analysis, rigorous method validation and ongoing quality assurance/quality control (QA/QC) procedures are essential. researchgate.netresearchgate.net Method validation is the process of demonstrating that an analytical method is suitable for its intended purpose. researchgate.netfao.org This involves evaluating several performance characteristics, including:

Accuracy: The closeness of the measured value to the true value. researchgate.net

Precision: The degree of agreement among a series of individual measurements. researchgate.net

Specificity: The ability to unequivocally assess the analyte in the presence of other components. researchgate.net

Linearity and Range: The ability to produce results that are directly proportional to the concentration of the analyte over a defined range. youtube.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. aaqr.org

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. aaqr.org

QA/QC measures are implemented throughout the entire analytical process, from sample collection to data reporting, to monitor and maintain the quality of the results. youtube.com This includes the analysis of procedural blanks, spiked samples, and certified reference materials (CRMs) to assess for contamination, recovery, and accuracy, respectively. nih.gov Regular participation in proficiency testing schemes is also a key component of a robust QA/QC program. fao.org

Attainable Detection Limits and Quantification Capabilities for Trace Levels

Modern analytical instrumentation, particularly HRGC/HRMS, allows for the detection and quantification of PBDD/Fs at extremely low concentrations. nih.gov Method detection limits (MDLs) for PBDD/Fs are typically in the low picogram per gram (pg/g) or parts-per-trillion (ppt) range for solid samples and even lower for liquid samples. nih.govaaqr.org For example, studies have reported MDLs for PBDD/Fs ranging from 0.0310 to 25.6 pg/g in dust samples. aaqr.org The limit of quantification (LOQ) is generally defined as a signal-to-noise ratio of 10, ensuring reliable quantification at these trace levels. aaqr.org The high sensitivity of these methods is crucial for assessing human and environmental exposure to these persistent organic pollutants. publications.gc.ca

Analytical Challenges Associated with Higher Brominated Congeners and Thermal Stability

The analysis of higher brominated PBDD/F congeners, such as hepta- and octa-brominated dioxins and furans, presents specific analytical challenges. researchgate.net These compounds have lower volatility and are more prone to thermal degradation in the hot injection port and analytical column of the gas chromatograph. nih.govnih.gov This thermal degradation can lead to the formation of less brominated congeners, resulting in an inaccurate congener profile and an overestimation of the concentration of these lower brominated compounds. nih.gov

To mitigate these issues, several strategies can be employed. The use of cool on-column or programmable temperature vaporization (PTV) injection techniques can minimize the thermal stress on the analytes during injection. nih.gov The selection of a highly inert and thermally stable GC column is also critical to prevent on-column degradation. restek.com Furthermore, the development of analytical methods using liquid chromatography-mass spectrometry (LC-MS) offers an alternative that avoids the high temperatures associated with GC and can be particularly useful for the analysis of thermally labile compounds like BDE-209, a precursor to some PBDD/Fs. nih.gov

Data Tables

Table 1: Typical Instrumental Parameters for PBDD/F Analysis by HRGC/HRMS

| Parameter | Typical Setting | Rationale |

| Gas Chromatograph | ||

| Column | DB-5ms or equivalent (e.g., Rtx-1614) | Provides good separation of PBDD/F congeners. restek.com |

| Column Dimensions | 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness | Balances resolution and analysis time. thermofisher.comrestek.com |

| Injection Mode | Splitless or Cool On-Column | Maximizes sensitivity and minimizes thermal degradation. nih.govnih.gov |

| Injection Volume | 1-2 µL | Typical volume for trace analysis. thermofisher.comnih.gov |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Oven Temperature Program | Ramped from a low initial temperature (e.g., 150°C) to a high final temperature (e.g., 310°C) | Optimizes separation of congeners with a wide range of boiling points. nih.gov |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for PBDD/F analysis. researchgate.net |

| Mass Analyzer | High-Resolution Magnetic Sector or Orbitrap | Provides high mass resolution (>10,000) for selectivity. nih.govthermofisher.com |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only the specific ions of interest for each congener group. nih.gov |

Table 2: Common QA/QC Samples and Their Purpose in PBDD/F Analysis

| QA/QC Sample | Description | Purpose | Frequency |

| Procedural Blank | A sample containing all reagents and materials used in the analytical process but no sample matrix. | To assess for contamination introduced during the sample preparation and analysis process. | One per batch of samples. |

| Matrix Spike | A sample of the matrix being analyzed that is fortified with a known amount of the target analytes. | To evaluate the accuracy of the method by determining the recovery of the spiked analytes. | One per batch of samples. nih.gov |

| Certified Reference Material (CRM) | A material with a certified concentration of the target analytes in a similar matrix to the samples being analyzed. | To provide an independent assessment of the accuracy and traceability of the analytical results. nih.gov | As available and required by the analytical method or laboratory SOPs. |

| Continuing Calibration Verification (CCV) | A standard solution of known concentration analyzed periodically throughout the analytical run. | To monitor the stability and performance of the instrument over time. | Typically every 10-12 samples. youtube.com |

| Isotope-Labeled Internal Standards | Isotopically labeled analogues of the target analytes added to every sample, blank, and standard. | To correct for variations in extraction efficiency, cleanup, and instrumental response. nih.gov | Added to all samples and standards. |

Progress Towards Standardized Analytical Methods for PBDD/Fs

The establishment of standardized analytical methods is fundamental for ensuring the quality, comparability, and reliability of data on environmental contaminants. For polybrominated dibenzo-p-dioxins (PBDD/Fs), including this compound, the path to standardization has been more complex and less defined than for their chlorinated analogs (PCDD/Fs). nih.gov While significant progress has been made in adapting existing methodologies, a universally accepted and implemented standard for PBDD/F analysis across all matrices remains an ongoing challenge. researchgate.net

A primary reason for the slower development of standardized methods for PBDD/Fs is that their determination requires a high degree of analytical competence due to the greater adsorptivity and lability associated with the carbon-bromine bond compared to the carbon-chlorine bond. nih.gov Furthermore, the lack of certified reference materials and a complete set of labeled standards for all congeners has historically hindered the development and validation of unified analytical approaches. researchgate.net

Despite these challenges, several methods originally developed for PCDD/Fs have been adapted and validated for the analysis of PBDD/Fs. One of the notable advancements is the inclusion of polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in the U.S. Environmental Protection Agency (EPA) Method TO-9A for ambient air sampling. epa.gov This method utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) and can quantify concentrations as low as 0.2 picograms per cubic meter (pg/m³). epa.gov

Many laboratories also reference established EPA methods for chlorinated dioxins, such as EPA Method 1613, as a basis for their in-house PBDD/F analysis procedures. researchgate.net These adaptations often involve modifications to sample extraction, cleanup, and instrument calibration to account for the specific physicochemical properties of brominated compounds. For instance, specialized cleanup steps using materials like Florisil or activated carbon columns are often necessary to separate PBDD/Fs from interfering compounds, particularly polybrominated diphenyl ethers (PBDEs). researchgate.net

In Europe, while EN 1948 is a well-established standard for the determination of PCDD/Fs from stationary sources, its direct application to PBDD/Fs is not explicitly defined. However, the sampling principles outlined in EN 1948 are often adopted for PBDD/F analysis. analytice.comnih.gov The validation of these adapted methods typically follows guidelines from bodies like the European Commission, ensuring that performance characteristics such as precision, recovery, and limits of quantification meet specified criteria. researchgate.net

The table below summarizes the current status and challenges in the standardization of analytical methods for PBDD/Fs.

| Aspect | Current Status & Progress | Remaining Challenges |

| Official Standardized Methods | U.S. EPA Method TO-9A includes PBDD/Fs for ambient air analysis. epa.gov | Lack of a universally accepted, dedicated standard method for PBDD/Fs across all matrices (e.g., soil, food, biota). |

| Adapted Methodologies | Widespread adaptation of PCDD/F methods (e.g., EPA 1613, EN 1948 principles) for PBDD/F analysis. researchgate.netanalytice.com | Need for method modifications to address the unique properties of brominated compounds (e.g., thermal lability, photosensitivity). researchgate.net |

| Certified Reference Materials (CRMs) | Some commercial suppliers offer a selection of labeled and unlabeled PBDD/F standards. dspsystems.eu | A comprehensive suite of CRMs and isotopically labeled standards for all 2,3,7,8-substituted PBDD/F congeners is not yet fully available. researchgate.net |

| Interlaboratory Comparison Studies | Some proficiency testing programs for persistent organic pollutants may include PBDD/Fs. nih.gov | Limited number of large-scale, dedicated interlaboratory comparison studies for PBDD/Fs to assess method performance and comparability across labs. nih.gov |

| Method Validation | Laboratories often perform in-house validation of their adapted methods according to international guidelines. researchgate.netaaqr.orgpcdn.co | Inconsistencies in in-house methods can lead to variability in reported data, making cross-study comparisons difficult. |

| Analytical Interferences | Development of specialized cleanup techniques (e.g., using Florisil or carbon columns) to separate PBDD/Fs from co-eluting PBDEs. researchgate.net | The presence of high concentrations of PBDEs in many samples can still pose a significant analytical challenge. researchgate.net |

Progress towards standardization is also evident in the efforts of international bodies. The World Health Organization (WHO) has considered the inclusion of PBDD/Fs in the toxic equivalency factor (TEF) scheme, which necessitates reliable and comparable analytical data. manchester.ac.uk Such initiatives drive the need for harmonized analytical protocols.

Ultimately, the continued development and availability of a full range of analytical standards and certified reference materials, coupled with more frequent and comprehensive interlaboratory comparison studies, will be crucial for the establishment of robust, universally accepted standardized methods for the quantitative and qualitative characterization of PBDD/Fs, including this compound.

Environmental Occurrence, Sources, and Global Distribution Patterns of Polybrominated Dibenzo P Dioxins

Primary Emission Sources and Release Pathways of PBDD/Fs to the Environment

The release of polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) into the environment is primarily linked to anthropogenic activities involving bromine.

Industrial Thermal Processes and Waste Incineration

Industrial thermal processes and waste incineration are major sources of PBDD/F emissions. stefanomontanari.net The combustion of municipal and industrial waste, particularly materials containing brominated flame retardants (BFRs), can lead to the formation and release of these compounds. nih.govepa.gov Inadequate combustion conditions in incinerators can result in higher emissions of PBDD/Fs. researchgate.netnih.gov Studies of municipal waste incinerators have shown that PBDD/F congener profiles in stack gas can be complex, with hexa- and octa-brominated isomers often being dominant. stefanomontanari.net For instance, investigations into municipal solid waste incinerators in China revealed average PBDD/F emission concentrations of 0.423 ng I-TEQ/Nm³. stefanomontanari.net While modern incinerators with advanced pollution control technologies can significantly reduce these emissions, older or poorly controlled facilities remain a significant source. researchgate.netnih.gov

E-waste Processing and Metal Production Activities

The processing of electronic waste (e-waste) and certain metal production activities are significant and growing sources of PBDD/F emissions. E-waste is laden with plastics containing BFRs to meet flammability standards. climatechange-summit.orgmdpi.comepa.gov Informal and crude recycling methods, such as open burning to recover valuable metals, create conditions ripe for the formation of PBDD/Fs and other hazardous substances. who.int These emissions can lead to severe localized contamination. who.intfuturity.org Similarly, some metallurgical processes, particularly secondary steel recycling, have been identified as sources of PBDD/Fs, contributing to their presence in nearby environments. nih.gov

Occurrence and Concentrations of PBDD/Fs in Diverse Environmental Compartments

Once released, PBDD/Fs are distributed throughout the environment, accumulating in various compartments due to their persistent and hydrophobic nature.

Atmospheric Presence (Ambient Air, Stack Emissions)

PBDD/Fs are found in the atmosphere in both gaseous and particle-bound forms. Stack emissions from incinerators and other industrial sources directly release these compounds into the air. nih.govera.org.mtwww.gov.uk Studies have detected PBDD/Fs in ambient air, with concentrations varying based on proximity to sources and meteorological conditions. aaqr.orgaaqr.orgresearchgate.net For example, a study in the vicinity of a gymnasium found the average concentration of total PBDD/Fs in indoor PM2.5 to be 0.202 pg/m³, slightly higher than the outdoor concentration of 0.163 pg/m³. aaqr.org The congener profiles in ambient air can sometimes be traced back to specific emission sources. aaqr.org

Table 1: PBDD/F Concentrations in Air

| Location/Source Type | Matrix | Concentration Range | Key Congeners/Notes |

| Municipal Solid Waste Incinerators, China | Stack Gas | 0.042–2.461 ng TEQ/Nm³ | Average of 0.423 ng TEQ/Nm³ |

| Open Burning of Residential Waste | Air Emissions | 87 to 1578 ng TEQ/kg C burned | PBDD/F emissions were of a similar magnitude to their chlorinated counterparts. |

| Gymnasiums (Indoor) | PM₂.₅ | Mean: 0.202 pg/m³ | - |

| Gymnasiums (Outdoor) | PM₂.₅ | Mean: 0.163 pg/m³ | - |

This table is for illustrative purposes and combines data from different studies and methodologies. TEQ values for PBDD/Fs are often calculated using the TEFs for their chlorinated analogs.

Terrestrial Accumulation (Soil, Sediments)

Due to their persistence and low water solubility, PBDD/Fs tend to accumulate in soil and sediments. Atmospheric deposition is a primary pathway for the contamination of terrestrial and aquatic systems. researchgate.net Elevated concentrations of PBDD/Fs are often found in soil and sediment near industrial sources like incinerators, e-waste recycling sites, and metal production facilities. nih.govresearchgate.net For instance, a study of river sediments in a secondary steel recycling village in Vietnam found total PCDD/F concentrations ranging from 4.99 to 17.89 ng TEQ/kg dry weight, with OCDD being a dominant congener. nih.gov While this study focused on chlorinated dioxins, the processes involved are also known to produce brominated analogs. Sediments can act as long-term sinks for these pollutants, from which they can potentially be reintroduced into the ecosystem. researchgate.netwa.gov

Table 2: PBDD/F and PCDD/F Concentrations in Soil and Sediment

| Location/Source Type | Matrix | Concentration Range (dw) | Dominant Congeners/Notes |

| Daliao River Basin, China | Soil | 270–7500 pg/g | PCDD/Fs; levels in paddy soils were generally higher. |

| Daliao River Basin, China | Sediment | 0.28 to 29.01 ng TEQ/kg | PCDD/Fs; heavier pollution in mid- and downstream sections of the Hun River. |

| Secondary Steel Recycling Village, Vietnam | Sediment | 4.99–17.89 ng TEQ/kg | PCDD/Fs; OCDD was dominant, and 2,3,4,7,8-PeCDF was a major TEQ contributor. |

| Greater Elliott Bay, USA | Surface Sediment (0-10 cm) | Median: 5.9 ng/kg TEQ | Dioxins/furans; illustrates typical levels in an urban/industrialized water body. |

This table includes data for both PBDD/Fs and their chlorinated analogs (PCDD/Fs) to illustrate the levels of dioxin-like compounds found in terrestrial environments. The formation processes for both are often linked.

Aquatic Detection (Water Bodies)

The presence of 1,2,3,4,6,7-HxBDE in aquatic environments is an area of growing research, with studies indicating its accumulation in sediments and biota. While comprehensive data on dissolved water concentrations are limited due to the compound's hydrophobicity, analysis of sediment and aquatic organisms provides a more integrated picture of its distribution.

In a study of surface sediments from the East River in China, a region with significant electronic and electrical industrial activities, various PBDD/Fs were detected. While specific concentrations for 1,2,3,4,6,7-HxBDE were not detailed, the study found that polybrominated dibenzofurans (PBDFs) were the dominant contributors to the total PBDD/F concentrations, which ranged from 0.32 to 110 pg/g. The highest concentrations were found in the Shima River, a tributary heavily impacted by industrial wastewater, suggesting that industrial discharges are a primary source of these contaminants in the aquatic environment.

Investigations into marine life have also revealed the presence of PBDD/Fs. A UK study of various shellfish species, including oysters, mussels, scallops, and cockles, found that PBDFs were more frequently detected and at higher levels than PBDDs. pops.int This profile is thought to mirror the environmental distribution and may also be influenced by selective uptake and metabolism within the organisms. pops.int While this study did not provide specific data for 1,2,3,4,6,7-HxBDE, it highlights the potential for this compound to accumulate in marine food webs. pops.int

Further research in the Baltic Sea on ringed seals showed ∑PBDD/F concentrations ranging from 0.5 to 52.3 pg/g lipid weight. epa.gov In these marine mammals, the congener 1,2,3,4,6,7,8-HpBDF was a significant contributor to the total PBDD/F levels, indicating that higher brominated congeners can be prevalent in top predators. epa.gov

Table 1: Detection of PBDD/Fs in Aquatic Environments

| Matrix | Location | Concentration Range of Total PBDD/Fs | Key Findings |

|---|---|---|---|

| Surface Sediment | East River, China | 0.32-110 pg/g | PBDFs were the dominant congeners, with the highest levels in a river receiving industrial discharge. |

| Shellfish | United Kingdom | Not specified | PBDFs were more frequently detected and at higher levels than PBDDs. pops.int |

| Ringed Seals | Baltic Sea | 0.5-52.3 pg/g lipid weight | 1,2,3,4,6,7,8-HpBDF was a major contributing congener. epa.gov |

Presence in Biological and Anthropogenic Matrices (e.g., Human Tissue, House Dust, Sewage Sludge)

1,2,3,4,6,7-HxBDE has been identified in various biological and anthropogenic matrices, indicating widespread human and environmental exposure.

Human Tissue: PBDD/Fs have been detected in human adipose tissue and breast milk. envirocomp.com A study of the general population in Sweden found PBDD/Fs in all analyzed adipose tissue samples, confirming their ubiquitous nature. envirocomp.com The congener profiles in human tissues often show a dominance of PBDFs, which may suggest selective uptake or metabolism of different congeners. envirocomp.com

House Dust: Indoor dust is a significant reservoir for many persistent organic pollutants, including PBDD/Fs. A study conducted in gyms in Taiwan reported total PBDD/F concentrations in indoor dust to be 7090 ± 4680 pg/g. pops.int The levels of PBDD/Fs in indoor dust often correlate with the levels of polybrominated diphenyl ethers (PBDEs), which are common flame retardants in consumer products and building materials, suggesting that the degradation or impurities in these products are a source of PBDD/Fs. envirocomp.compops.int

Sewage Sludge: Sewage sludge can accumulate a wide range of pollutants from domestic and industrial sources. While specific data for 1,2,3,4,6,7-HxBDE in sewage sludge is scarce, studies on their chlorinated analogs (PCDD/Fs) show that industrial sludge can have significantly higher concentrations than domestic sludge. nih.gov In a study of sludge from the Houston Ship Channel, the mean toxic equivalency (TEQ) of PCDD/Fs in industrial sludge was about 40 times higher than in sewage sludge. epa.gov The congener profile of PCDD/Fs in industrial sludge was also more variable, depending on the specific industrial processes. nih.gov This suggests that industrial activities are a major contributor of dioxin-like compounds to sewage systems. During sewage sludge treatment processes like composting, there can be a formation of PCDD/Fs, particularly from precursors like pentachlorophenol. isotope.com

Table 2: Presence of PBDD/Fs in Biological and Anthropogenic Matrices

| Matrix | Location | Concentration/Detection | Key Findings |

|---|---|---|---|

| Human Adipose Tissue | Sweden | Detected in all samples | Confirms widespread human exposure. envirocomp.com |

| Human Milk | Sweden | Detected | Indicates a pathway for maternal transfer. envirocomp.com |

| House Dust | Taiwan | 7090 ± 4680 pg/g (total PBDD/Fs) | Levels correlate with PBDEs, suggesting common sources. pops.int |

| Sewage Sludge | Houston, USA | Higher concentrations in industrial vs. domestic sludge (for PCDD/Fs) | Industrial activities are a significant source of dioxin-like compounds. epa.govnih.gov |

Spatial and Temporal Distribution Trends of PBDD/Fs

The global distribution of 1,2,3,4,6,7-HxBDE and other PBDD/Fs is characterized by their presence in both industrialized and remote regions, indicating their potential for widespread environmental dispersal. pops.int

In Asia, elevated concentrations of PBDD/Fs have been documented in areas with extensive e-waste recycling activities. envirocomp.com For example, air concentrations of PBDD/Fs in Taizhou, a major e-waste recycling area in China, were found to be higher than historical peak levels in Europe and North America, even after the implementation of regulations. envirocomp.com This highlights the role of informal and formal e-waste processing as a significant regional source of these compounds.

In Europe, studies in Sweden have shown that PBDD/Fs are ubiquitous in the environment, being found in air, soil, sediment, and various biota. envirocomp.com While air concentrations are generally lower than those of PCDD/Fs, the reverse can be true in urban and industrial areas. envirocomp.com

The detection of PBDD/Fs in the Arctic is a strong indicator of their global distribution. pops.int Their presence in this remote region, far from major industrial sources, points to their capacity for long-range environmental transport. pops.int

The detection of 1,2,3,4,6,7-HxBDE and other PBDD/Fs in remote ecosystems such as the Arctic provides compelling evidence of their long-range environmental transport. pops.int These compounds can be transported via atmospheric and oceanic currents, as well as being carried by migratory animals. nih.gov

Modeling studies have supported the potential for PBDD/Fs to undergo long-range transport. The atmospheric half-lives of PBDD/F congeners are estimated to range from several days to over a year, which is sufficient time for them to be transported across continents and oceans. For instance, the estimated atmospheric half-life for some PBDD/F congeners can be up to 504 days.

Furthermore, PBDD/Fs can be associated with airborne particles, which facilitates their transport over long distances. Once deposited in remote environments, they can enter local food webs and accumulate in wildlife, as evidenced by their detection in Arctic fauna. epa.gov

Congener Profiles and Isomeric Fingerprinting in Environmental Samples to Delineate Sources

The specific pattern of different PBDD/F congeners, known as the congener profile or isomeric fingerprint, can be used to trace these compounds back to their original sources. This is because different formation processes and source materials tend to produce characteristic ratios of the various congeners.

For example, the congener profiles of PBDD/Fs from municipal and industrial waste incinerators have been found to be similar to their chlorinated counterparts (PCDD/Fs) from the same source. This suggests a common formation mechanism during combustion. However, the relative abundance of different congeners can vary depending on the type of waste being incinerated. Industrial waste incinerators have been shown to have significantly higher PBDD/F concentrations compared to municipal solid waste incinerators.

E-waste recycling is another major source of PBDD/Fs with a distinct congener profile. The thermal processing of plastics containing brominated flame retardants (BFRs) can lead to the formation of PBDD/Fs. Studies have shown that the congener profiles in air and dust samples from e-waste recycling sites are often dominated by PBDFs. envirocomp.com

In aquatic environments, the congener profile in sediments can point to specific industrial sources. For instance, in the East River of China, the high concentrations of PBDD/Fs in the Shima River tributary were attributed to the extensive use of BFRs in the local electrical and electronics industries. The dominance of PBDFs in the sediment samples was a key indicator of this source.

Environmental Fate and Transport Dynamics of 1,2,3,4,6,7 Hexabromo Dibenzo Dioxin and Other Polybrominated Dibenzo P Dioxins

Fundamental Transport Processes in Environmental Media

The movement and distribution of PBDDs through the environment are dictated by fundamental physical and chemical processes. Due to their hydrophobic nature, these compounds tend to associate with organic matter and particulate matter, influencing their transport in the atmosphere, water, and soil.

The atmosphere is a primary medium for the long-range transport of PBDDs from their emission sources. aaqr.org These compounds exist in the atmosphere in both gaseous and particle-bound phases, and their partitioning between these two states is a critical factor in their dispersion and deposition. aaqr.orgaaqr.org

The gas-particle partitioning of PBDDs is influenced by factors such as the congener's molecular weight, ambient temperature, and the concentration of atmospheric particles. aaqr.orgaaqr.org Lower brominated congeners, having higher vapor pressures, tend to exist predominantly in the gas phase. aaqr.org Conversely, highly brominated congeners like 1,2,3,4,6,7-Hexabromo-dibenzo-dioxin are more likely to be adsorbed onto airborne particulate matter. aaqr.org For instance, studies on polychlorinated dibenzo-p-dioxins (PCDDs), which share similar properties, show that high molecular weight homologues are typically associated with particulates, while low molecular weight ones mainly exist in the gas phase. aaqr.org

Atmospheric dispersion models, which are mathematical simulations of how air pollutants disperse, are used to estimate the downwind concentration of these toxins from sources like industrial plants. wikipedia.org Pollutants are transported and dispersed within the planetary boundary layer, specifically the mixing layer. wikipedia.org

Deposition from the atmosphere occurs through two main processes: dry deposition and wet deposition. aaqr.org Dry deposition involves the gravitational settling of particulate matter, while wet deposition refers to the removal of PBDDs from the atmosphere by precipitation, such as rain and snow. aaqr.org Wet deposition is a significant removal mechanism for both gas-phase and particle-bound PBDDs. aaqr.org Studies on analogous PCDD/Fs have shown that atmospheric deposition is a primary way these pollutants enter ecosystems. aaqr.orgresearchgate.net

| Environment Category | Mean PBDD/F Concentration (fg/Nm³) | Mean TEQ Concentration (fg TEQ/Nm³) |

|---|---|---|

| Rural | 11 | 2.7 |

| Urban | 24 | 6.4 |

| Industrial | 46 | 12 |

| Science Park | 95 | 31 |

This table, based on a study of various atmospheric environments, illustrates how PBDD/F concentrations vary significantly with the level of industrial and urban activity. nih.gov The elevated concentrations in science park areas may be linked to the use of brominated flame retardants in the electronics industry. nih.gov

Once deposited from the atmosphere or released directly into water bodies, PBDDs undergo hydrological transport. Their high hydrophobicity causes them to strongly adsorb to suspended particles and bottom sediments in aquatic systems. usgs.govresearchgate.net This association with particulate matter is a key driver of their transport in rivers, lakes, and oceans.

During periods of high water flow, such as floods, PBDDs sorbed to soil and sediment in surrounding watersheds can be mobilized and transported into aquatic environments via surface runoff. researchgate.netnih.gov A study on the Pilica River in Poland demonstrated that the highest daily loadings of PCDD/Fs occurred during flooding conditions, highlighting the importance of diffuse pollution sources during high-flow events. nih.gov

Once in the water column, PBDDs primarily travel with suspended sediments. usgs.gov Eventually, these particles settle, leading to the accumulation of PBDDs in the bottom sediments of aquatic systems. usgs.govresearchgate.net These sediments then act as long-term sinks and potential secondary sources of PBDD contamination. researchgate.net Over time, buried sediments can release PBDDs back into the water column through processes like bioturbation and resuspension events. The concentration profiles of PBDDs in sediment cores can provide historical records of contamination. mdpi.com

| Hydrological Condition | Average Total Concentration (pg/L) | Average TEQ Concentration (pg TEQ/L) | Daily Loading Range (mg/day) | Daily TEQ Loading Range (mg TEQ/day) |

|---|---|---|---|---|

| Flooding | 33.6 | 4.21 | 331.1 - 839.4 | 27.8 - 110.7 |

| Stable Flow | 28.3 | 3.6 | 55.8 - 121.0 | 7.7 - 15.3 |

| Low Water Flow | 18.4 | 1.0 | 30.9 - 40.3 | 1.4 - 2.4 |

This table presents data on polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), which are structurally and behaviorally similar to PBDDs. The data shows a clear correlation between river flow and the transport of these contaminants, with flooding events leading to significantly higher concentrations and daily loads. nih.gov

In terrestrial environments, PBDDs are generally immobile in soil due to their strong sorption to soil organic matter and clay minerals. nih.govdioxin20xx.org This high sorption affinity limits their vertical migration through the soil profile and subsequent leaching into groundwater. dioxin20xx.orgosti.gov The amount of PBDD sorbed to soil is directly related to the soil's surface area and organic matter content. dioxin20xx.org

Leaching, the process of chemicals moving downward through soil with percolating water, is a potential pathway for groundwater contamination. epa.govnj.gov However, for highly hydrophobic compounds like PBDDs, this process is generally slow. dioxin20xx.org The persistence of these compounds in the upper soil layers can be long, with half-lives potentially lasting for decades. nih.gov

Despite their low mobility, the migration of PBDDs to groundwater cannot be entirely dismissed, especially in soils with low organic matter content or under conditions of preferential flow through macropores and fractures. epa.gov Fluctuations in the water table can also play a role; as the water table rises, it can come into contact with contaminated soil, potentially mobilizing PBDDs into the groundwater. epa.govfrontiersin.org Once in the groundwater, transport is governed by advection (movement with the bulk flow of water) and dispersion. epa.govenviro.wiki

Environmental Transformation and Degradation Pathways

While PBDDs are highly persistent, they are not entirely inert in the environment. They can undergo transformation and degradation through various abiotic and biotic processes, which ultimately determine their environmental fate.

Photochemical degradation, or photolysis, is a significant abiotic pathway for the breakdown of PBDDs in the environment, particularly in the atmosphere and on surfaces exposed to sunlight. inchem.org This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-bromine bonds. nih.govnih.gov

The rate of photolysis is dependent on several factors, including the wavelength of light, the presence of photosensitizing substances, and the environmental matrix. nih.govnih.gov Studies on related compounds like polybrominated diphenyl ethers (PBDEs) have shown that degradation is more efficient under UV-B radiation (280–315 nm). nih.gov The primary degradation pathway for direct photolysis of PCDD/Fs is believed to be the cleavage of the C-Cl bond, and a similar process is expected for the C-Br bond in PBDDs. nih.gov

In aquatic environments, photolysis can occur in the water column, although its efficiency may be reduced by light attenuation. The presence of natural substances like humic acids can act as photosensitizers, potentially accelerating the degradation process.

Microbial activity plays a crucial role in the natural attenuation of many organic pollutants, including PBDDs. researchgate.netnih.gov Biotransformation refers to the alteration of a substance's chemical structure by living organisms, while biodegradation is the breakdown of organic matter by microorganisms. nih.govmedcraveonline.com

Under aerobic (oxygen-present) conditions, certain bacteria are capable of degrading lower-brominated dioxins. nih.gov These bacteria often possess dioxygenase enzymes that can initiate the breakdown of the aromatic rings. researchgate.net For example, bacteria from the genera Sphingomonas, Pseudomonas, and Burkholderia have been shown to degrade chlorinated dioxins. nih.gov Pseudomonas veronii PH-03, for instance, can grow on dibenzo-p-dioxin (B167043) as a sole carbon source and can transform some chlorodioxins. nih.gov

Under anaerobic (oxygen-absent) conditions, such as in deep sediments and some soils, reductive debromination can occur. nih.gov This process involves the sequential removal of bromine atoms by anaerobic bacteria, leading to the formation of less-brominated and potentially less toxic congeners. nih.govresearchgate.net Halorespiring bacteria, such as those from the genus Dehalococcoides, have been implicated in these reactions for chlorinated compounds. nih.gov

Fungi, particularly white-rot fungi, also have the potential to degrade PBDDs. nih.govnih.gov These fungi produce powerful extracellular enzymes, such as lignin peroxidases, that can cometabolically degrade a wide range of persistent organic pollutants. nih.gov

| Fungi Species/Strain | Pollutant Compound | Removal (%) | Time |

|---|---|---|---|

| Phanerochaete sordida YK-624 | 1,2,3,4,7,8-HexaCDD | 75 | 7 d |

| Acremonium sp. strain 622 | H6CDD | 79 | 24 h |

| Pleurotus pulmonarius strain BCRC36906 | HexaCDD/Fs | 80 | 72 d |

| Phlebia radiata strain PL1 | 1,2,3,4,7,8-H6CDD | 75.6 | 30 d |

| Phlebia radiata strain PL1 | 1,2,3,6,7,8-H6CDD | 79.4 | 30 d |

| Phlebia radiata strain PL1 | 1,2,3,7,8,9-H6CDD | 79.3 | 30 d |

This table summarizes the degradation efficiency of various fungal strains on hexachlorodibenzo-p-dioxins (HxCDDs), which are structurally analogous to this compound. The data indicates that different fungi exhibit significant potential for the bioremediation of dioxin-contaminated soil, with removal rates reaching up to 80% under laboratory conditions. nih.gov

Other Abiotic Chemical Reactions in Environmental Systems

While photolysis is a primary degradation pathway for PBDDs in the presence of sunlight, other abiotic chemical reactions contribute to their transformation in environmental systems, albeit often at slower rates. These reactions are crucial for the long-term fate of these persistent organic pollutants, particularly in media where light penetration is limited, such as soils, sediments, and deep waters.

Key abiotic reactions for dioxin-like compounds include hydrolysis and oxidation. Due to the chemical stability of the dibenzo-p-dioxin ring structure, these reactions are generally slow under typical environmental conditions.

Hydrolysis: The base-catalyzed hydrolysis of dioxins is a potential degradation pathway in aquatic environments. nih.govresearchgate.net Theoretical studies using density functional theory on polychlorinated dibenzo-p-dioxins (PCDDs), which serve as close structural analogs to PBDDs, predict that hydrolysis can occur through two competing pathways: a dominant dioxin ring-opening reaction and a less significant hydrolytic dechlorination pathway. nih.gov The products of these reactions include chlorinated hydroxydiphenyl ethers from ring-opening and hydroxylated PCDDs from dechlorination. nih.gov Predicted half-lives for the base-catalyzed hydrolysis of various PCDD congeners dissolved in water at pH 8 range from approximately 17 hours to over 10^10 hours, indicating a high degree of variability based on the specific congener structure. nih.gov Although specific experimental data for 1,2,3,4,6,7-HxBDD is scarce, the principles derived from PCDD research suggest that hydrolysis is a relevant, though likely very slow, degradation process in natural waters and sediments.

Chemical Oxidation: In contaminated soils and sediments, chemical oxidation can be a significant degradation process. The use of heat-activated persulfate has been shown to effectively destroy PCDD/Fs in laboratory settings. This process, which can be applied as an in-situ chemical oxidation (ISCO) technology, demonstrates that under specific engineered conditions, the stable dioxin structure can be broken down.

Bioaccumulation, Biomagnification, and Partitioning in Biota

Due to their high lipophilicity and resistance to metabolic degradation, 1,2,3,4,6,7-HxBDD and other PBDDs are prone to bioaccumulation in living organisms. This process involves the net accumulation of the chemical from the surrounding environment (water, soil, sediment) and from dietary sources into an organism.

The partitioning of these compounds within an organism is largely dictated by their affinity for lipids. Consequently, PBDDs are primarily stored in fatty tissues, such as adipose tissue and the liver. inchem.org This partitioning behavior is a key factor in their persistence within individual organisms and their subsequent transfer through the food web.

| Compound Congener (Chlorinated Analog) | Organism | Bioaccumulation Factor (BAF) | Biota-Sediment Accumulation Factor (BSAF) |

|---|---|---|---|

| 1,2,3,6,7,8-HxCDD | Fish (General) | Data not readily available | - |

| Hexachlorodibenzo-p-dioxins (General) | Aquatic Organisms | High potential, values vary | - |

Data for chlorinated analogs are presented to illustrate the bioaccumulative potential of hexa-halogenated dioxins. BAF values are highly species- and environment-specific.

Trophic Transfer and Accumulation in Food Webs

The properties that lead to bioaccumulation also drive the process of biomagnification, where the concentration of a substance increases in organisms at successively higher levels in a food web. Dietary intake is the primary route of exposure for PBDDs in most animal populations and humans. nih.gov As these compounds are stored in fatty tissues and are not easily metabolized or excreted, they are efficiently transferred from prey to predator.

This trophic transfer results in the highest concentrations of PBDDs being found in top predators of both aquatic and terrestrial food webs, including marine mammals, predatory birds, and humans. nih.gov The potential for a chemical to biomagnify is often assessed using the Trophic Magnification Factor (TMF) or the Biomagnification Factor (BMF). nih.govsfu.casfu.ca A TMF greater than 1 indicates that the chemical is biomagnifying across the entire food web, while a BMF greater than 1 shows magnification between a specific predator and its prey. nih.govsfu.casfu.ca

Studies on arctic marine food webs have demonstrated that factors such as lipid content, age, feeding ecology, and trophic position are critical in determining the concentration of persistent organic pollutants in biota. nih.gov For dioxin-like compounds, diet and trophic level are the dominant factors influencing their dynamics in marine mammals and seabirds. nih.gov

| Food Web Type | Trophic Level Transfer | Compound Class | Observed TMF/BMF Values |

|---|---|---|---|

| Aquatic (Marine) | Invertebrate to Fish | PCDD/Fs (as analogs) | >1 for many congeners |

| Aquatic (Marine) | Fish to Marine Mammal | PCDD/Fs (as analogs) | Significantly >1 |

| Aquatic (Freshwater) | Fish to Piscivorous Birds | PCDD/Fs (as analogs) | Significantly >1 |

This table provides a conceptual overview of biomagnification. Specific TMF/BMF values are highly dependent on the specific food web structure and the congeners present.

Computational Modeling for Environmental Fate and Transport Prediction

Given the analytical challenges and costs associated with measuring trace levels of PBDDs in numerous environmental compartments, computational models are essential tools for predicting their environmental fate and transport. nih.govepa.gov These models integrate information on a chemical's physical-chemical properties, emission sources, and the characteristics of the environment to simulate its distribution and persistence. nih.govresearchgate.net

Multimedia Environmental Fate Models: These models, often based on the concept of fugacity, divide the environment into interconnected compartments such as air, water, soil, sediment, and biota. nih.govresearchgate.net By using key physical-chemical properties, the models can predict the partitioning and long-range transport of substances like 1,2,3,4,6,7-HxBDD. nih.govepa.gov For instance, models can simulate the movement of PBDDs from atmospheric sources, their deposition onto soil and water, and their subsequent burial in sediments or uptake into food webs. reviewboard.ca The U.S. Environmental Protection Agency's (EPA) Total Risk Integrated Methodology (TRIM.FaTE) is an example of such a model used to describe the multimedia transport and fate of pollutants released to the atmosphere. epa.gov

Key input parameters required for these models are presented in the table below.

| Parameter | Description | Relevance to Environmental Fate |

|---|---|---|

| Water Solubility | The maximum concentration of a chemical that can dissolve in water. | Influences partitioning between water and sediment/biota; affects wet deposition. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | Determines the tendency to volatilize from soil/water into the atmosphere. |

| Octanol-Water Partition Coefficient (Kow) | The ratio of a chemical's concentration in the octanol phase to its concentration in the aqueous phase of a two-phase system. | A key indicator of lipophilicity and potential for bioaccumulation. clu-in.org |

| Henry's Law Constant | The ratio of the partial pressure of a chemical in air to its concentration in water at equilibrium. | Governs the air-water exchange, influencing atmospheric transport and deposition to water bodies. |

| Degradation Half-lives | The time required for the concentration of a substance to decrease by half in a specific medium (e.g., soil, water, air). | Determines the persistence of the compound in different environmental compartments. acs.org |

These models are critical for regulatory purposes, allowing for the assessment of potential exposure and risk associated with the release of PBDDs into the environment. They can simulate long-term environmental dynamics and help identify the ultimate sinks and major exposure pathways for these persistent pollutants. nih.govresearchgate.net

Ecotoxicological Research and Biochemical Mechanisms of Action of Polybrominated Dibenzo P Dioxins

Aryl Hydrocarbon Receptor (AhR) Activation and Molecular Interactions

The toxic effects of 1,2,3,4,6,7-hexabromo-dibenzo-dioxin (1,2,3,4,6,7-HBDD) and other polybrominated dibenzo-p-dioxins (PBDDs) are primarily mediated through their interaction with the aryl hydrocarbon receptor (AhR). nih.govmdpi.com The AhR is a ligand-activated transcription factor that, upon binding to compounds like PBDDs, translocates to the nucleus, dimerizes with the Ah receptor nuclear translocator (ARNT), and binds to specific DNA sequences known as dioxin-responsive elements (DREs). nih.gov This binding initiates the transcription of a battery of genes, leading to a cascade of biochemical and toxic responses. nih.govmdpi.com

Comparative AhR Binding Affinities and Potencies of PBDD/F Congeners

The binding affinity of different PBDD and polybrominated dibenzofuran (B1670420) (PBDF) congeners to the AhR varies depending on the number and position of the bromine atoms. Generally, PBDDs and PBDFs exhibit similar or even higher toxicities compared to their chlorinated analogs, polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs). researchgate.net Studies have shown that PBDD/Fs are potent ligands for the AhR. vu.nlresearchgate.net

The following table provides a comparative overview of the relative potencies of selected PBDD/F congeners.

| Compound | Relative Potency (REP) | Reference |

| 2,3,7,8-Tetrabromodibenzo-p-dioxin (B1210597) (2,3,7,8-TBDD) | High | nih.gov |

| 1,2,3,7,8-Pentabromodibenzofuran (1,2,3,7,8-PBDF) | Moderate | nih.gov |

| 2,3,4,7,8-Pentabromodibenzofuran (2,3,4,7,8-PBDF) | Moderate | nih.gov |

| 1,2,3,6,7,8-Hexabromodibenzo-p-dioxin (1,2,3,6,7,8-HBDD) | Lower | nih.gov |

Structure-Activity Relationships (SARs) Governing AhR-Mediated Responses

The interaction between PBDD congeners and the AhR is governed by specific structure-activity relationships (SARs). The planarity of the molecule and the substitution pattern of the halogen atoms are crucial determinants of binding affinity. For a PBDD molecule to be a potent AhR agonist, it generally needs to have bromine atoms in at least three of the four lateral positions (2, 3, 7, and 8) and no more than two bromine atoms in the peri-lateral positions (1, 4, 6, and 9).

The presence of bromine atoms in the lateral positions is thought to stabilize the planar conformation of the dibenzo-p-dioxin (B167043) ring system, which is essential for fitting into the ligand-binding pocket of the AhR. Congeners with bromine atoms in all four lateral positions, such as 2,3,7,8-tetrabromodibenzo-p-dioxin (2,3,7,8-TBDD), are among the most potent AhR agonists. In contrast, congeners with bromine atoms in the peri-lateral positions can hinder the planarity of the molecule, reducing its binding affinity for the AhR.

Biochemical Responses and Induction of Xenobiotic-Metabolizing Enzyme Systems

Activation of the AhR by 1,2,3,4,6,7-HBDD and other PBDDs leads to the induction of a wide range of genes, most notably those encoding for xenobiotic-metabolizing enzymes.

Induction of Cytochrome P450 (CYP) Isoforms, particularly CYP1A1 and CYP1B1

A hallmark of AhR activation is the robust induction of cytochrome P450 (CYP) 1A1 and, to a lesser extent, CYP1B1. nih.govnih.gov These enzymes are involved in the metabolism of a variety of endogenous and exogenous compounds. Studies have demonstrated that PBDD/F congeners can induce the expression of CYP1A1 and CYP1B1 mRNA in a dose-dependent manner in primary cultured bovine hepatocytes. nih.gov The induction of these enzymes is a direct consequence of the AhR:ARNT complex binding to DREs in the promoter regions of the CYP1A1 and CYP1B1 genes. nih.gov While both enzymes are induced, CYP1A1 typically shows a much greater level of induction compared to CYP1B1. nih.gov

The induction of CYP1A1 is considered a sensitive biomarker of exposure to AhR agonists. nih.gov However, this induction can also lead to increased metabolic activation of other compounds into more toxic or carcinogenic forms and is associated with oxidative DNA damage. nih.govnih.gov

Measurement of Enzyme Activities (e.g., EROD, AHH) as Biomarkers of Exposure

The induction of CYP1A1 and CYP1B1 results in increased enzymatic activity, which can be measured to serve as a biomarker of exposure to AhR agonists like 1,2,3,4,6,7-HBDD. Two commonly measured enzyme activities are 7-ethoxyresorufin-O-deethylase (EROD) and aryl hydrocarbon hydroxylase (AHH). nih.gov

EROD activity is a specific and sensitive measure of CYP1A1 activity, while AHH activity reflects the activity of both CYP1A1 and CYP1B1. nih.gov Numerous studies have shown a strong correlation between exposure to dioxin-like compounds and increased EROD and AHH activities in various biological systems, including cell cultures and wildlife. nih.govdioxins.comnih.gov Therefore, measuring these enzyme activities provides a functional assessment of the biological impact of exposure to these compounds.

Application of Dioxin-Responsive Reporter Gene Assays (e.g., CALUX) for Bioactivity Assessment

Dioxin-responsive reporter gene assays, such as the Chemically Activated LUciferase eXpression (CALUX) assay, are powerful in vitro tools for assessing the total dioxin-like bioactivity of a sample. vu.nlresearchgate.netnih.govnih.gov These assays utilize genetically modified cell lines, often rat or human hepatoma cells, that contain a luciferase reporter gene under the control of DREs. dioxins.combiodetectionsystems.com

When these cells are exposed to a sample containing AhR agonists like 1,2,3,4,6,7-HBDD, the AhR is activated and binds to the DREs, leading to the expression of the luciferase enzyme. biodetectionsystems.com The amount of light produced upon the addition of a substrate is proportional to the total dioxin-like activity of the sample. biodetectionsystems.com The results are typically expressed as toxic equivalents (TEQs) relative to a standard, most commonly 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). dioxins.combiodetectionsystems.com

The CALUX assay is a sensitive, rapid, and cost-effective method for screening environmental and biological samples for the presence of dioxin-like compounds. dioxins.comnih.govnih.gov It has been successfully applied to various matrices, including sediments, food, and biological tissues. nih.govnih.govresearchgate.net

| Assay | Principle | Application | Reference |

| EROD | Measures the O-deethylation of 7-ethoxyresorufin, a specific substrate for CYP1A1. | Biomarker of exposure to AhR agonists in biological samples. | nih.govdioxins.comnih.gov |

| AHH | Measures the hydroxylation of benzo[a]pyrene, reflecting the activity of CYP1A1 and CYP1B1. | Biomarker of exposure to AhR agonists. | nih.gov |

| CALUX | A reporter gene assay that measures the total dioxin-like activity of a sample based on the induction of a luciferase gene. | Screening of environmental and biological samples for dioxin-like compounds. | vu.nlresearchgate.netnih.govdioxins.comnih.govbiodetectionsystems.comnih.govnih.govresearchgate.net |

Derivation and Application of Relative Effect Potencies (REPs) and Toxic Equivalency Factors (TEFs) for PBDD/Fs

The toxic equivalency factor (TEF) concept is a cornerstone of risk assessment for dioxin-like compounds. wikipedia.orgornl.gov It expresses the toxicity of individual congeners relative to the most toxic form, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), which is assigned a TEF of 1.0. wikipedia.orgscielo.br The total toxic equivalency (TEQ) of a mixture is calculated by summing the products of the concentration of each congener and its respective TEF. wikipedia.org

Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) are not currently assigned official TEF values by the World Health Organization (WHO). nih.gov However, a 2011 joint WHO/UNEP expert consultation panel concluded that PBDDs, PBDFs, and certain dioxin-like polybrominated biphenyls (dl-PBBs) can significantly contribute to the total TEQ in human background exposure and are prevalent in the aquatic environment. nih.gov

Given the limited mammalian REP database for these brominated compounds, the expert panel determined that it was not possible to establish specific TEF values that were sufficiently distinct from those of their chlorinated counterparts. nih.gov Nevertheless, the REPs for PBDDs, PBDFs, and non-ortho dl-PBBs in mammalian systems generally align with those of the chlorinated analogues, typically within one order of magnitude. nih.gov Consequently, the recommended interim approach for human risk assessment is to use the same TEF values for brominated congeners as for their chlorinated analogues, pending the availability of more comprehensive data. nih.gov It has been noted that if similar TEF values are applied, brominated congeners could contribute up to 17% of the total TEQ in samples like Japanese house dust. nih.gov

The WHO has periodically re-evaluated TEFs for chlorinated dioxin-like compounds, with the latest updates occurring in 2022. who.int These re-evaluations are based on an expanding database of relative potency estimates from numerous studies. who.int The potential future inclusion of PBDDs into this formal framework hinges on the generation of more extensive toxicological data.

The potency of PBDD congeners, including 1,2,3,4,6,7-HxBDD, is determined by their ability to bind to and activate the aryl hydrocarbon receptor (AhR), which mediates the toxic effects of these compounds. wikipedia.orgscielo.br Studies comparing PBDDs and PCDDs have shown that their potencies are often comparable.

In general, the ranking of REP values demonstrates that potency tends to decrease with a higher degree of halogen substitution. nih.gov In vitro studies using human cell lines have shown that PBDD/Fs are potent activators of the human AhR, with potencies generally similar to their chlorinated counterparts. nih.gov For instance, in the human hepatoma cell line HepG2, PBDD/Fs were found to be as potent as PCDD/Fs. nih.gov In contrast, studies using rat-based cell assays indicated that PBDD/Fs were also as potent as PCDD/Fs, although the chlorinated congeners appeared to be slightly more potent in some cases. nih.gov

For ecotoxicological risk assessment, particularly in aquatic environments, the use of specific REPs from fish embryo assays is recommended due to the limited database for deriving official TEFs for fish. nih.gov

Table 1: Illustrative Comparison of Relative Potencies for Dioxin Congeners

| Compound Class | Specific Congener | General Potency Observation |

| PBDD | 1,2,3,4,6,7-HxBDD | Potency is under investigation; often considered comparable to its chlorinated analog. |

| PCDD | 1,2,3,4,6,7,8-HxCDD | Included in WHO-TEF scheme with an established value. |

| PBDF | 2,3,7,8-TBDF | Identified in food samples, highlighting the need for potency data. mdpi.com |

| PCDF | 2,3,7,8-TCDF | Well-characterized with an established WHO-TEF value. |

This table provides a generalized comparison. Specific REP values can vary significantly depending on the biological system and endpoint being tested.

In Vitro and In Vivo Ecotoxicological Studies on PBDD/Fs

The toxicological evaluation of PBDDs like 1,2,3,4,6,7-HxBDD relies on a combination of in vitro and in vivo studies to elucidate their mechanisms of action and potential ecological impact.

Cell-based assays are crucial tools for screening the dioxin-like activity of compounds and for determining their REPs. A widely used method is the Dioxin-Responsive Chemically Activated Luciferase gene eXpression (DR-CALUX®) bioassay. biodetectionsystems.combiodetectionsystems.comnih.gov This assay utilizes a rat hepatoma cell line (H4IIE) or human cell lines that have been genetically modified to produce luciferase upon activation of the AhR. biodetectionsystems.combiodetectionsystems.com The amount of light produced is proportional to the dioxin-like activity of the sample. biodetectionsystems.com

The DR-CALUX® assay has been employed to assess the total TEQ in various environmental and biological samples and can be used to evaluate the potency of individual PBDD congeners. mdpi.combiodetectionsystems.comnih.gov Studies using this assay have confirmed that PBDDs are potent AhR agonists. nih.gov For example, research has shown a good correlation between DR-CALUX® results and those from instrumental analysis (GC-HRMS) for total TEQ levels in eel samples. nih.gov While specific DR-CALUX® data for 1,2,3,4,6,7-HxBDD is not extensively detailed in readily available literature, the assay is a key platform for determining the REPs of this and other PBDD congeners.

In addition to rat hepatoma cells, primary human peripheral blood lymphocytes and various other cell lines, including those derived from aquatic organisms, can be used to investigate the effects of PBDDs on gene expression (e.g., CYP1A1, CYP1B1) and other cellular endpoints. jbtr.or.krxentech.eu

In vivo studies using animal models are essential for understanding the complex toxicological effects of PBDDs that cannot be fully captured by in vitro systems. nih.govcureraredisease.org Rodent models, such as rats, are commonly used to investigate the systemic toxicity of dioxin-like compounds. nih.govmedchemexpress.com In vivo studies with PBDDs have generally shown that the 2,3,7,8-substituted brominated congeners produce a similar spectrum of toxic effects as TCDD, including impacts on the thymus, body weight, and liver, as well as teratogenic effects. nih.gov

Fish models, particularly early life stage toxicity assays with species like the rainbow trout (Oncorhynchus mykiss), are critical for aquatic ecotoxicological risk assessment. pops.int These studies have been used to derive fish-specific REPs for PBDD congeners. pops.int The observed toxic endpoints in fish larvae exposed to dioxin-like compounds include edema, hemorrhages, and craniofacial malformations, collectively known as blue-sac disease. pops.int

While comprehensive in vivo toxicological data specifically for 1,2,3,4,6,7-HxBDD are limited in the public domain, the existing research on related PBDDs indicates that its biochemical mechanism of action is primarily mediated through the AhR, leading to a cascade of downstream toxic effects comparable to those of its chlorinated relatives. nih.gov

Remediation and Management Strategies for Polybrominated Dibenzo P Dioxin Contamination in Environmental Compartments

Thermal Treatment Technologies for PBDD/F Destruction and Decontamination

Thermal treatment technologies are among the most effective methods for the destruction of persistent organic pollutants like 1,2,3,4,6,7-HBDD. These processes use high temperatures to break down the chemical structure of these contaminants.

High-Temperature Incineration for Complete Dioxin Decomposition

High-temperature incineration is a well-established and highly effective method for the complete destruction of dioxins, including brominated congeners like 1,2,3,4,6,7-HBDD. princeton.edunih.gov Operating at temperatures typically exceeding 1200°C, incinerators can achieve a destruction and removal efficiency (DRE) of over 99.9999% for dioxins. princeton.edunih.govnih.gov The high thermal energy breaks the stable aromatic structure and the carbon-bromine bonds, converting the compound into less harmful substances like carbon dioxide, water vapor, and inorganic halides.

The process is versatile and can be applied to various contaminated media, including soils, sediments, and industrial wastes. princeton.edu Rotary kilns are a common type of incinerator used for treating contaminated soils and solid wastes. princeton.edu The EPA has recognized incineration as a preferred technology for dioxin-containing materials due to its high destruction efficiency. princeton.edu However, the process is energy-intensive and requires sophisticated air pollution control systems to manage the release of flue gases and capture any potentially harmful byproducts. researchgate.netdcceew.gov.au

Thermal Desorption and Vitrification for Contaminant Removal and Stabilization

Thermal Desorption: This technology utilizes heat to volatilize contaminants like 1,2,3,4,6,7-HBDD from a solid matrix, such as soil or sediment, without destroying them directly. clu-in.orgclu-in.orgcrccare.com The process operates at lower temperatures than incineration, typically between 90°C and 560°C. clu-in.org The volatilized contaminants are then collected and treated in a separate off-gas treatment unit, which may involve high-temperature oxidation. crccare.comtuiasi.ro

Thermal desorption can be performed both ex situ (where the contaminated material is excavated) and in situ (in place). crccare.com A successful large-scale application of thermal desorption was demonstrated at the Biên Hòa Airbase in Vietnam for dioxin-contaminated soil, where the soil was heated to 335°C, and the vaporized dioxins were destroyed in a thermal oxidizer at 1,100°C, achieving a destruction rate of 99.9999%. tuiasi.ro

Vitrification: This process involves melting the contaminated material at very high temperatures, typically between 1,600°C and 2,000°C, to form a stable, glass-like solid. clu-in.orgclu-in.org The resulting vitrified mass encapsulates and immobilizes the contaminants, including heavy metals and residual organic compounds, preventing them from leaching into the environment. clu-in.org While vitrification can destroy or separate organic contaminants, its primary function in this context is stabilization. clu-in.orgclu-in.org

Chemical and Physical Remediation Approaches for PBDD/F Removal

In addition to thermal methods, several chemical and physical techniques are employed to remove or destroy PBDD/Fs from contaminated matrices.

Solvent Extraction and Soil Washing Techniques

Solvent extraction and soil washing are physical separation processes that use a liquid to transfer contaminants from the soil to the liquid phase. clu-in.orgprinceton.edu These techniques can be highly effective, with some organic solvents achieving up to 99% removal of dioxins from contaminated soil. clu-in.org The choice of solvent is crucial and can be tailored to the specific contaminants and soil type. princeton.edu Ethanol has been explored as a solvent for washing dioxin-contaminated soils. researchgate.net

Advanced Oxidation Processes (e.g., Supercritical Water Oxidation)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to destroy organic pollutants. Supercritical Water Oxidation (SCWO) is a particularly effective AOP for the destruction of persistent compounds like dioxins. princeton.edunih.gov SCWO operates at temperatures and pressures above the critical point of water (374°C and 221 bar). Under these conditions, water becomes a highly effective solvent for organic compounds and a potent oxidizing medium.

In the presence of an oxidant like oxygen, organic contaminants are rapidly and completely oxidized to carbon dioxide, water, and inorganic salts. nih.gov SCWO can achieve high destruction efficiencies for a wide range of hazardous organic wastes. nih.gov

Base-Catalyzed Decomposition Methods

Base-Catalyzed Decomposition (BCD) is a chemical treatment process that destroys chlorinated and, by extension, brominated aromatic compounds. clu-in.orgihpa.info The process typically involves heating the contaminated material in the presence of a high-boiling point hydrocarbon, sodium hydroxide, and a proprietary catalyst to approximately 300°C. clu-in.org This environment generates highly reactive atomic hydrogen, which cleaves the carbon-halogen bonds, leading to the decomposition of the toxic compounds. clu-in.org

The end products are generally carbon and the sodium salts of the liberated halides, which are non-toxic. clu-in.org BCD has the advantage of operating at lower temperatures than incineration and does not require high pressure. clu-in.orgihpa.info The process has been successfully applied to soils and other wastes contaminated with chlorinated dioxins and other organochlorine pesticides. ihpa.info

Data on Remediation Technologies

| Technology | Operating Principle | Typical Operating Conditions | Destruction/Removal Efficiency |

| High-Temperature Incineration | Thermal destruction of contaminants. | > 1200°C princeton.edunih.gov | > 99.9999% for dioxins princeton.edunih.gov |

| Thermal Desorption | Volatilization of contaminants. | 90°C - 560°C clu-in.org | High removal from solid matrix; requires off-gas treatment. crccare.comtuiasi.ro |

| Vitrification | Melting and encapsulation of contaminants. | 1600°C - 2000°C clu-in.org | Primarily a stabilization technique. clu-in.org |

| Solvent Extraction/Soil Washing | Physical separation using a liquid solvent. | Ambient to moderate temperatures. | 66% - 99% removal from soil. clu-in.orgresearchgate.net |

| Supercritical Water Oxidation | Oxidation in supercritical water. | > 374°C, > 221 bar | High destruction efficiency. nih.gov |

| Base-Catalyzed Decomposition | Chemical decomposition with a base catalyst. | ~300°C clu-in.org | High destruction efficiency for halogenated compounds. clu-in.org |

Application of Activated Carbon for Mitigation of Bioavailability

The application of activated carbon (AC) has emerged as a promising in-situ remediation strategy for soils and sediments contaminated with polybrominated dibenzo-p-dioxins (PBDD/Fs) and their chlorinated analogs (PCDD/Fs). nih.govwhiterose.ac.ukgnest.org This technology focuses on sequestering these persistent organic pollutants, thereby reducing their bioavailability and mitigating their entry into the food chain. futurity.orgclu-in.org The high porosity and large surface area of activated carbon allow it to effectively bind with dioxin-like compounds, rendering them less available for uptake by organisms. futurity.org

Research has demonstrated that amending contaminated soils and sediments with AC can significantly lower the concentrations of PBDD/Fs in porewater and reduce their bioaccumulation in various organisms. nih.gov Studies have shown that AC amendments can decrease porewater concentrations of dioxins by as much as 99%, with a corresponding reduction in uptake by earthworms ranging from 78-99%, depending on the specific soil characteristics. nih.gov The effectiveness of this method is influenced by the particle size of the activated carbon, with smaller particles generally achieving greater reduction efficiencies. nih.gov

A variety of activated carbons, including those derived from coal, wood, peat, and coconut shells, have been investigated. futurity.org These materials undergo special high-temperature treatment to create a porous and highly adsorptive substance. futurity.org Studies have shown that different types of AC, with a wide range of pore size distributions, can be equally effective in eliminating the bioavailability of dioxins. whiterose.ac.uk For instance, powdered regenerated AC and powdered coconut AC have been shown to be highly effective. acs.org Even biochars, which are similar carbonaceous materials, have demonstrated reasonable effectiveness, particularly in powdered form. acs.org

The efficacy of activated carbon has been confirmed in mammalian models. A study using mice showed that when 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) was adsorbed to microporous activated carbon, its bioavailability was eliminated, preventing the induction of sensitive aryl hydrocarbon receptor-mediated responses. nih.govwhiterose.ac.uk This provides strong evidence that AC can be protective of both ecosystem and human health. whiterose.ac.uk

From an economic and environmental standpoint, AC amendment offers significant advantages over traditional remediation methods like dredging and landfilling. futurity.orgmsu.edu The cost of applying activated carbon is estimated to be substantially lower, and it is a less disruptive approach to ecosystem remediation. futurity.orgmsu.edu

To enhance the applicability of this technology, researchers have also explored the development of magnetic activated carbon composites (AC-Fe3O4). nih.gov These composites can be recovered from treated soils using magnetic separation, offering a potential solution for both dioxin removal and sampling. nih.gov

Table 1: Effectiveness of Activated Carbon in Reducing Dioxin Availability